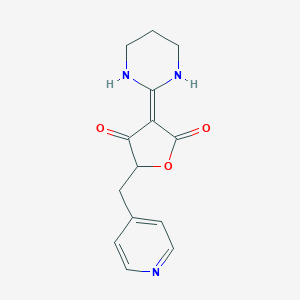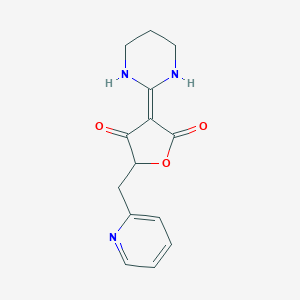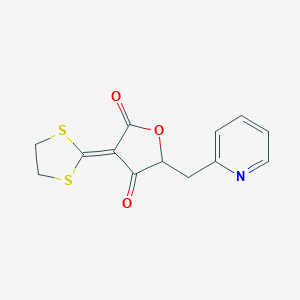![molecular formula C16H26O4S2 B290171 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene, also known as BMEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMEB is a symmetric molecule that contains two sulfide groups and four ether groups attached to a benzene ring. BMEB has been synthesized using various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene varies depending on its application. In the case of its potential as an anticancer agent, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in cancer cell growth. In materials science, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been shown to form stable frameworks due to its unique molecular structure.
Biochemical and Physiological Effects:
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand its potential effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene in lab experiments is its ability to form stable frameworks, which makes it a useful building block for the synthesis of porous organic frameworks. However, one limitation is that 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene can be difficult to synthesize, which can make it challenging to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its potential as an anticancer agent and its effects on the human body.
Synthesemethoden
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene can be synthesized using different methods, including the reaction of 1,4-dibromobenzene with potassium thioacetate and potassium carbonate in dimethylformamide. Another method involves the reaction of 1,4-dibromobenzene with sodium thiomethoxide and 2-(2-(2-chloroethoxy)ethoxy)ethanol in dimethyl sulfoxide. Both methods have been reported to yield high purity 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In materials science, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been used as a building block for the synthesis of porous organic frameworks that have potential applications in gas storage and separation. In medicinal chemistry, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In organic electronics, 1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
Molekularformel |
C16H26O4S2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1,4-bis[2-(2-methylsulfanylethoxy)ethoxy]benzene |
InChI |
InChI=1S/C16H26O4S2/c1-21-13-11-17-7-9-19-15-3-5-16(6-4-15)20-10-8-18-12-14-22-2/h3-6H,7-14H2,1-2H3 |
InChI-Schlüssel |
IKVVVSVNXYAKRB-UHFFFAOYSA-N |
SMILES |
CSCCOCCOC1=CC=C(C=C1)OCCOCCSC |
Kanonische SMILES |
CSCCOCCOC1=CC=C(C=C1)OCCOCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)




